3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOJPLBADCQNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the oxadiazole intermediate.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide: The final step involves the condensation of the oxadiazole intermediate with a suitable benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different chemical reactions.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
A notable case study published in 2011 highlighted the biological activity of related compounds, demonstrating their effectiveness against mycobacterial and fungal strains comparable to established antibiotics like isoniazid and fluconazole .
Medicine
In medicinal chemistry, this compound is being explored for potential therapeutic applications:
- Drug Development : Its structural features make it a candidate for developing new drugs targeting specific diseases.
- Mechanism of Action : The compound may interact with enzymes or receptors to modulate biological pathways, which is crucial for therapeutic efficacy.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique characteristics allow for its use in various formulations where specific chemical behaviors are desired.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chloro-Substituted Oxadiazole-Benzamide Derivatives
Compound C4 : [3-Chloro-N-[5-(3-chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide]
- Exhibited moderate anti-inflammatory activity in carrageenan-induced edema models but was outperformed by 2-chloro-substituted analogs. Substitution at the 3-position of the phenyl ring reduced activity compared to 2-position derivatives .
- IR/NMR Data : NH stretch at 3272 cm⁻¹, C=O at 1668 cm⁻¹, and distinct aromatic proton signals in δ 7.68–7.78 ppm (DMSO-d₆) .
Compound C7 : [4-Nitro-N-[5-(4-nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide]
Methoxy-Substituted Derivatives
- Compound 144 : 3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide
Pharmacological Activity Comparison
Antimicrobial Activity
- Compound 50a–50d: 3-Chloro-N-(5-(4-((arylphenylamino)methyl)-5-thioxo-oxadiazol-2-yl)benzamides MIC range: 12.5–100 µg/mL against bacterial strains (e.g., S. aureus, E. coli), comparable to ciprofloxacin .
- OZE-III : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Anti-Inflammatory Activity
Antifungal Activity
- LMM5/LMM11 : 1,3,4-Oxadiazoles with sulfamoyl and furan groups
Physicochemical and Spectroscopic Comparison
Key Research Findings and Trends
Substituent Position: Anti-inflammatory activity is maximized with electron-withdrawing groups (e.g., NO₂) at the para position, while meta-chloro substitution reduces efficacy .
Antimicrobial Potency : Chloro and nitro substituents enhance antibacterial activity, likely by increasing membrane permeability .
Synthetic Feasibility : Methoxy-substituted derivatives (e.g., Compound 144) are synthesized with high purity (>95%), supporting their use in drug discovery pipelines .
Biological Activity
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide family. Its unique molecular structure, featuring a chloro group, a methoxyphenyl substituent, and an oxadiazole ring, suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Molecular Formula : C16H12ClN3O3
Molecular Weight : 345.74 g/mol
IUPAC Name : this compound
The structural characteristics contribute to its reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- U-937 (Monocytic Leukemia)
- CEM-13 (T-Acute Lymphoblastic Leukemia)
The compound was shown to induce apoptosis in these cell lines through mechanisms involving the activation of p53 and caspase pathways. Flow cytometry assays confirmed that the compound's activity is dose-dependent, with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| U-937 | 1.20 | Caspase pathway modulation |
| CEM-13 | 0.85 | Dose-dependent apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
One significant study explored the synthesis and biological evaluation of oxadiazole derivatives, including this compound. The findings indicated that this compound exhibited superior anti-inflammatory and analgesic effects compared to other analogs in the series .
Another investigation focused on its potential as a RET kinase inhibitor. The study found that modifications in the oxadiazole structure could enhance its inhibitory potency against RET kinase activity, making it a promising lead for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cell proliferation and apoptosis regulation. This interaction modulates their activity, leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives?
- Methodology :
- A typical synthesis involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole derivatives with chloroacetyl chloride in triethylamine for 4 hours, followed by purification via recrystallization from petroleum ether. Reaction progress is monitored by TLC .
- For analogs, substituents on the benzamide or oxadiazole rings can be introduced via nucleophilic substitution or coupling reactions using POCl₃ or pyridine as catalysts .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?
- Key Techniques :
-
NMR/IR/MS : Routine characterization of functional groups (e.g., amide C=O at ~1650 cm⁻¹ in IR) and molecular ion peaks in mass spectrometry.
-
Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: 1.34 Å) and torsion angles, confirming stereochemistry. Orthorhombic crystal systems (e.g., P2₁2₁2₁) are common for oxadiazole derivatives .
Crystallographic Data (Example from Analog) Space group: P2₁2₁2₁ Unit cell: a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å V = 1672.2 ų, Z = 4
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Approach :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values .
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Dose-response curves are analyzed for potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Analysis Framework :
Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.
Structural Confirmation : Compare crystallographic data (e.g., dihedral angles between oxadiazole and benzamide rings) to rule out polymorphic variations .
Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may reduce bioavailability in cell-based assays .
Q. What intermolecular interactions govern the compound’s crystal packing and stability?
- Key Interactions :
- Classical H-bonds : N–H···N/O between oxadiazole NH and adjacent carbonyl groups (2.8–3.0 Å).
- Non-classical H-bonds : C–H···F/O interactions (e.g., C4–H4···F2, 3.1 Å) .
- π-π stacking : Between phenyl rings (3.4–3.6 Å spacing) enhances lattice stability .
Q. How do substituent modifications (e.g., chloro, methoxy) impact pharmacokinetic properties?
- Structure-Activity Relationship (SAR) Insights :
-
Chloro groups : Increase lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility.
-
Methoxy groups : Enhance metabolic stability by resisting oxidative degradation.
-
Example : 2-Methoxyphenyl substitution in the oxadiazole ring improves in vivo half-life compared to unsubstituted analogs .
Substituent Effects on Bioactivity Substituent ----------------- 4-Chlorophenyl 2-Methoxyphenyl
Q. What mechanistic insights explain its interaction with bacterial targets (e.g., PFOR enzyme)?
- Hypothesis :
- The amide and oxadiazole moieties form hydrogen bonds with PFOR’s active site (e.g., Arg-104, His-136), disrupting electron transfer in anaerobic metabolism .
- Validation : Molecular docking (Glide/SP) and MD simulations show binding affinity (ΔG = -9.2 kcal/mol) .
Methodological Best Practices
-
Synthetic Optimization :
-
Data Reproducibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
